3-甲基衣康酸

描述

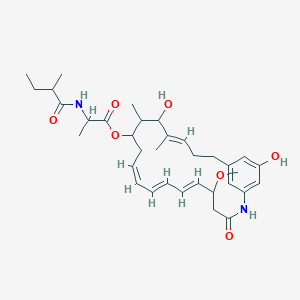

3-Methylitaconate, also known as Methylitaconate Δ-isomerase, is an enzyme that catalyzes the chemical reaction of methylitaconate to 2,3-dimethylmaleate . This enzyme belongs to the family of isomerases, specifically those intramolecular oxidoreductases transposing C=C bonds .

Synthesis Analysis

Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .Molecular Structure Analysis

The crystal structure of Mii from E. barkeri has been solved at a resolution of 2.70 A . The enzyme belongs to a group of isomerases with a common structural feature, the so-called diaminopimelate epimerase fold . The monomer of 380 amino acid residues has two topologically similar domains exhibiting an alpha/beta-fold .Chemical Reactions Analysis

The enzyme participates in the nicotinate fermentation pathway of the anaerobic soil bacterium Eubacterium barkeri by catalyzing the reversible conversion of ®-3-methylitaconate (2-methylene-3-methylsuccinate) to 2,3-dimethylmaleate .Physical And Chemical Properties Analysis

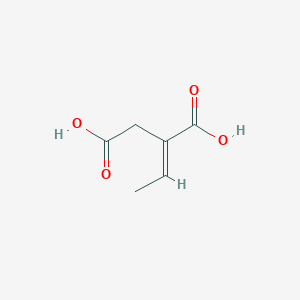

Methyl itaconate has a molecular formula of CHO, an average mass of 144.125 Da, and a Monoisotopic mass of 144.042252 Da .科学研究应用

梭状芽胞梭菌中的酶活性: 研究了3-甲基衣康酸在梭状芽胞梭菌中的酶活性,结果表明其酶活性对映异构体具有(R)-构型。这通过外消旋体的发酵和(S)-对映异构体的再分离得到了证实 (Hartrampf & Buckel, 1986).

甲基形成的立体化学: 研究探索了3-甲基衣康酸中甲基形成的立体化学,揭示了手性甲基在其结构中所起的重要作用以及自由基与辅酶(II)钴胺素的相互作用 (Ciceri et al., 2000).

烟酸代谢中的代谢途径: 3-甲基衣康酸被确定为α-亚甲基戊二酸转化为二甲基马来酸的中间体,表明它参与了烟酸代谢。该研究详细阐述了相关酶的作用机制 (Kung & Tsai, 1971).

梭状芽胞菌中的结构分析: 解析了来自梭状芽胞菌的3-甲基衣康酸-δ-异构酶的晶体结构,深入了解了该酶的机制及其在烟酸酸酵途径中的作用 (Velarde et al., 2009).

相关酶的测定和纯化: 一项研究开发了梭状芽胞梭菌中腺苷钴胺素依赖性2-亚甲基戊二酸变异酶的测定方法,该酶处理(R)-3-甲基衣康酸。这促进了对涉及3-甲基衣康酸的酶促反应的理解 (Michel et al., 1989).

酶促过程中的反应机制: α-亚甲基戊二酸变异酶的动力学研究提供了对3-甲基衣康酸重排机制的见解,增强了对它在生化反应中的行为的理解 (Newcomb & Miranda, 2003).

外亚甲基的旋转: 研究了辅酶B(12)依赖性2-亚甲基戊二酸变异酶催化的(R)-3-甲基衣康酸的外亚甲基的旋转,揭示了分子重排和酶催化的细节 (Pierik et al., 2002).

作用机制

The Mii active site contains the putative catalytic residues Lys62 and Cys96, for which mechanistic roles are proposed based on a docking experiment of the Mii substrate complex . Itaconate can be a connector among immunity, metabolism, and inflammation, which is of great significance for further understanding the mechanism of cellular immune metabolism .

属性

IUPAC Name |

(2E)-2-ethylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSMWHGLCNBZSO-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CC(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347631 | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylitaconate | |

CAS RN |

102714-66-9, 144368-21-8 | |

| Record name | 3-Methylitaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)

![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)